4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride
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Overview
Description
4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride is a synthetic compound that belongs to the class of triazole derivatives. The structure consists of a piperidine ring attached to a triazole ring substituted with an isopropyl group. This compound has garnered significant interest due to its versatile applications in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds containing similar structures, such as benzimidazoles, have been reported to interact with various biological targets
Mode of Action
The exact mode of action of “4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride” is currently unknown due to the lack of specific studies on this compound . It can be hypothesized that the compound interacts with its targets through the piperidine and triazole moieties, which are known to exhibit various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
First Step: : Condensation of propan-2-yl hydrazine with ethyl acetoacetate to form 5-(propan-2-yl)-1H-1,2,4-triazole.
Second Step: : Alkylation of the triazole with chloromethylpiperidine in the presence of a base like potassium carbonate to yield 4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine.
Third Step: : Conversion of the free base into dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production typically follows a similar synthetic route but scales up the process. Optimization of reaction conditions, such as solvent choice, temperature control, and efficient purification methods, ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation to introduce functional groups like hydroxyl or carbonyl.
Reduction: : The triazole ring is relatively stable and less prone to reduction.
Substitution: : Reacts with electrophiles and nucleophiles at the piperidine and triazole rings.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide.
Reduction: : Less commonly observed but could use hydrogenation conditions with appropriate catalysts.
Substitution: : Uses halogenating agents or nucleophiles like alkyl halides, depending on the desired substitution.
Major Products
Oxidation typically results in derivatives with additional oxygen-containing groups.
Substitution yields various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
In Chemistry
Used as a ligand in coordination chemistry due to the presence of nitrogen atoms in the triazole ring which can bind to metal centers.
In Biology
In Medicine
Explored for its potential pharmacological properties, including antimicrobial and antifungal activities.
In Industry
Utility in the development of new materials with specific chemical properties for use in coatings, adhesives, and other applications.
Comparison with Similar Compounds
Similar Compounds
**4-{[5-(Methyl)-1H-1,2,4-triazol-3-yl]methyl}piperidine
**4-{[5-(Phenyl)-1H-1,2,4-triazol-3-yl]methyl}piperidine
Uniqueness
The isopropyl substitution in 4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride differentiates it from its analogs, potentially altering its physical and chemical properties, including its solubility and reactivity. This uniqueness can lead to distinct biological activities and applications.
This intricate interplay of preparation methods, reactions, applications, and mechanisms makes this compound a fascinating subject of study in various scientific disciplines.
Properties
IUPAC Name |
4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methyl]piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4.2ClH/c1-8(2)11-13-10(14-15-11)7-9-3-5-12-6-4-9;;/h8-9,12H,3-7H2,1-2H3,(H,13,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOAAYVDXCHMMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CC2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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